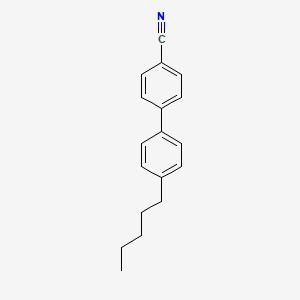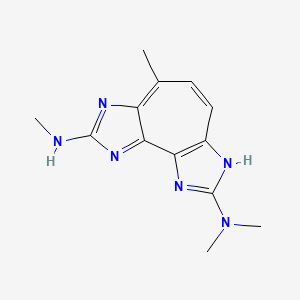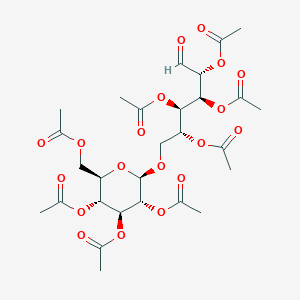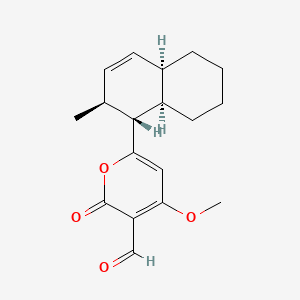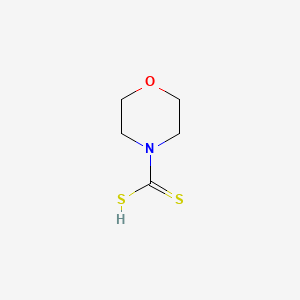
吗啉-4-碳二硫酸
描述
Morpholine-4-carbodithioic acid is an organic compound with the molecular formula C5H9NOS2 It is a derivative of morpholine, featuring a carbodithioic acid functional group
科学研究应用
Morpholine-4-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides, fungicides, and rubber chemicals.
作用机制
Mode of Action
It’s known that morpholine derivatives can interact with various enzymes and proteins . The specific interactions of Morpholine-4-carbodithioic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Morpholine derivatives have been shown to be involved in various biochemical processes . The specific pathways affected by Morpholine-4-carbodithioic acid and their downstream effects need further investigation.
Pharmacokinetics
A study on a morpholine-thiophene hybrid thiosemicarbazone derivative suggested druglikeness behavior with zero violation . This suggests that Morpholine-4-carbodithioic acid might have favorable pharmacokinetic properties, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Morpholine-4-carbodithioic acid. For instance, thermal stability studies of some morpholine derivatives have been conducted . .
生化分析
Biochemical Properties
Morpholine-4-carbodithioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with morpholine monooxygenase, an enzyme that catalyzes the biotransformation of morpholine-4-carbodithioic acid to 2-(2-aminoethoxy)acetic acid . This interaction is crucial for the degradation pathway of morpholine-4-carbodithioic acid, which involves the conversion of the compound into less toxic metabolites.
Cellular Effects
Morpholine-4-carbodithioic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, morpholine-4-carbodithioic acid has been shown to inhibit certain enzymes in the ergosterol biosynthetic pathway, which hampers cell multiplication and ultimately leads to cell death . This property makes it a potential candidate for antifungal and anticancer applications.
Molecular Mechanism
The molecular mechanism of morpholine-4-carbodithioic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound forms stable complexes with enzymes, leading to their inhibition. For example, morpholine-4-carbodithioic acid inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition can result in altered metabolic pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of morpholine-4-carbodithioic acid change over time. The compound exhibits stability under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that morpholine-4-carbodithioic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression
Dosage Effects in Animal Models
The effects of morpholine-4-carbodithioic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and antifungal activity. At high doses, morpholine-4-carbodithioic acid can cause toxic or adverse effects, including cellular damage and organ toxicity . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
Morpholine-4-carbodithioic acid is involved in several metabolic pathways. One of the primary pathways is its degradation by morpholine monooxygenase, which converts the compound into 2-(2-aminoethoxy)acetic acid . This pathway involves several intermediate steps, including the formation of 2-hydroxymorpholine and 2-(2-aminoethoxy)acetaldehyde. The degradation products are further metabolized into less toxic compounds, which are eventually excreted from the body.
Transport and Distribution
The transport and distribution of morpholine-4-carbodithioic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via organic anion transporting polypeptides (OATPs) and clathrin-mediated endocytosis . Once inside the cells, morpholine-4-carbodithioic acid can accumulate in specific cellular compartments, such as lysosomes and mitochondria, where it exerts its biochemical effects.
Subcellular Localization
Morpholine-4-carbodithioic acid exhibits distinct subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, morpholine-4-carbodithioic acid can localize to the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules . This subcellular localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Morpholine-4-carbodithioic acid can be synthesized through the reaction of morpholine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Carbon Disulfide} + \text{Base} \rightarrow \text{Morpholine-4-carbodithioic acid} ]
Industrial Production Methods: In industrial settings, the synthesis of morpholine-4-carbodithioic acid involves the use of large-scale reactors where morpholine and carbon disulfide are reacted under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Oxidation: Morpholine-4-carbodithioic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the carbodithioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted morpholine derivatives.
相似化合物的比较
- Morpholine-4-carbodithioate
- Morpholine-N-dithiocarbamate
- Morpholine-N-dithiocarboxylate
Comparison: Morpholine-4-carbodithioic acid is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for targeted applications.
属性
IUPAC Name |
morpholine-4-carbodithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS2/c8-5(9)6-1-3-7-4-2-6/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMQMTQTYONMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
873-58-5 (hydrochloride salt) | |
| Record name | 4-Morpholinedithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60189345 | |
| Record name | 4-Morpholinedithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3581-30-4 | |
| Record name | 4-Morpholinedithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinedithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




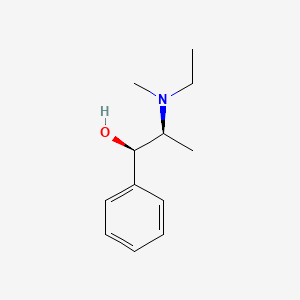
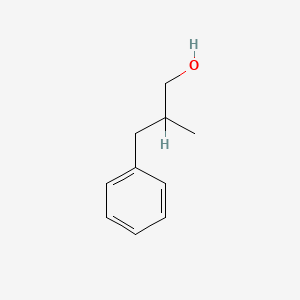
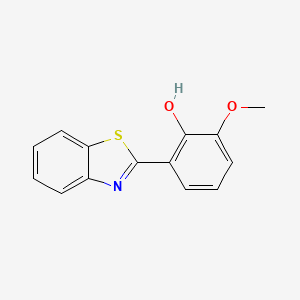
![[(2S,3R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B1218405.png)
